Ethyl 1-(4-chlorophenyl)-2-methyl-5-(3-phenylprop-2-enoyloxy)indole-3-carboxylate
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Overview
Description
MMV666600 is a compound identified through the Medicines for Malaria Venture (MMV) open access Malaria Box. It has shown modest activity against the protozoan parasite Entamoeba histolytica, which causes amoebiasis . This compound is part of ongoing research to find new treatments for parasitic infections, particularly those that are resistant to current medications.
Preparation Methods
The specific synthetic routes and reaction conditions for MMV666600 are not widely published. compounds in the MMV Malaria Box are typically synthesized through standard organic chemistry techniques, involving multiple steps of chemical reactions, purification, and characterization . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
MMV666600 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific functional groups present in MMV666600 and the reagents used .
Scientific Research Applications
MMV666600 has been primarily studied for its potential as an anti-parasitic agent. It has shown modest activity against Entamoeba histolytica, with an inhibitory concentration (IC50) of 10.66 μM . This makes it a candidate for further development as a treatment for amoebiasis.
Mechanism of Action
The exact mechanism of action of MMV666600 is not fully understood. it is believed to interfere with the metabolic pathways of Entamoeba histolytica, possibly by inhibiting key enzymes or disrupting cellular processes . Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
MMV666600 can be compared with other compounds in the MMV Malaria Box, such as MMV007791 and MMV006861. MMV007791, a piperazine acetamide, has shown higher potency with an IC50 of 0.19 μM and a selectivity index of >157 . MMV006861 has similar modest activity against Entamoeba histolytica with an IC50 of 15.58 μM . The uniqueness of MMV666600 lies in its specific activity profile and potential for further optimization in drug development.
References
Properties
Molecular Formula |
C27H22ClNO4 |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-2-methyl-5-(3-phenylprop-2-enoyloxy)indole-3-carboxylate |
InChI |
InChI=1S/C27H22ClNO4/c1-3-32-27(31)26-18(2)29(21-12-10-20(28)11-13-21)24-15-14-22(17-23(24)26)33-25(30)16-9-19-7-5-4-6-8-19/h4-17H,3H2,1-2H3 |
InChI Key |
VNJSYWPAPLJIMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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